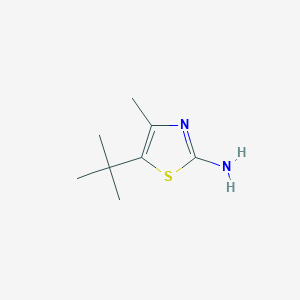
5-tert-Butyl-4-methyl-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-4-methyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-tert-Butyl-4-methyl-thiazol-2-ylamine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial, antitumor, and anti-inflammatory applications. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which is known for its biological significance. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. This property makes it a candidate for developing new antibiotics.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The compound's mechanism involves disrupting cell wall synthesis and interfering with essential enzymatic processes in pathogens .
Antitumor Activity
The compound has also been evaluated for its antitumor properties . Studies show that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated the following IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.2 |
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 12.8 |
The structure-activity relationship (SAR) analysis suggests that the thiazole ring is essential for cytotoxic activity, with modifications to the substituents influencing potency .
Anti-inflammatory Activity
This compound has shown promising anti-inflammatory effects in various models. Research indicates that it inhibits cyclooxygenase (COX) enzymes, particularly COX-1, which plays a significant role in inflammation.
In Vivo Studies
In carrageenan-induced mouse paw edema models, the compound demonstrated significant reduction in swelling compared to control groups:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 45 |
| Indomethacin (10 mg/kg) | 50 |
This suggests that the compound may be effective in managing inflammatory conditions .
Propiedades
IUPAC Name |
5-tert-butyl-4-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDNODZFXIBEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360128 |
Source


|
| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45865-42-7 |
Source


|
| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














